Cas no 1508-62-9 (2,6-Piperidinedione,4-[(2R)-2-(acetyloxy)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]ethyl]-)
![2,6-Piperidinedione,4-[(2R)-2-(acetyloxy)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]ethyl]- structure](https://it.kuujia.com/scimg/cas/1508-62-9x500.png)
1508-62-9 structure
Nome del prodotto:2,6-Piperidinedione,4-[(2R)-2-(acetyloxy)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]ethyl]-
2,6-Piperidinedione,4-[(2R)-2-(acetyloxy)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]ethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Piperidinedione,4-[(2R)-2-(acetyloxy)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]ethyl]-
- [1-(3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-4-piperidyl)ethyl] acetate
- [1-(3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate
- 1-(3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl acetate
- 2,6-Piperidinedione, 4-(2-(acetyloxy)-2-(3,5-dimethyl-2-oxocyclohexyl)ethyl)-
- 1508-62-9
- (R)-1-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl acetate
- UNII-V186SR50A8
- CHEMBL120252
- CYCLOHEXIMIDE ACETATE
- Q27291403
- 2,6-PIPERIDINEDIONE, 4-((2R)-2-(ACETYLOXY)-2-((1S,3S,5S)-3,5-DIMETHYL-2-OXOCYCLOHEXYL)ETHYL)-
- V186SR50A8
- [(1R)-1-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate
- Acetic acid (R)-1-((1S,3S,5S)-3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-piperidin-4-yl)-ethyl ester
- BDBM50080529
-
- Inchi: InChI=1S/C17H25NO5/c1-9-4-10(2)17(22)13(5-9)14(23-11(3)19)6-12-7-15(20)18-16(21)8-12/h9-10,12-14H,4-8H2,1-3H3,(H,18,20,21)
- Chiave InChI: AAQPOUCMFUHFNK-UHFFFAOYSA-N
- Sorrisi: CC(OC(C1CC(C)CC(C)C1=O)CC1CC(=O)NC(=O)C1)=O
Proprietà calcolate
- Massa esatta: 323.17335
- Massa monoisotopica: 323.173273
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 499
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 89.5
Proprietà sperimentali
- Densità: 1.128
- Punto di ebollizione: 490.4°Cat760mmHg
- Punto di infiammabilità: 250.4°C
- Indice di rifrazione: 1.485
- PSA: 89.54
2,6-Piperidinedione,4-[(2R)-2-(acetyloxy)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]ethyl]- Letteratura correlata
-
Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171
1508-62-9 (2,6-Piperidinedione,4-[(2R)-2-(acetyloxy)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]ethyl]-) Prodotti correlati
- 74575-26-1(3-2-(morpholin-4-yl)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)
- 6264-93-3(2-aminocyclohepta-2,4,6-trien-1-one)
- 2287330-87-2(5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-amine;hydrochloride)
- 1804916-81-1(Methyl 3-cyano-6-hydroxy-2-mercaptobenzoate)
- 1211431-68-3(3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride)
- 2172144-60-2(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)pentanamido}acetic acid)
- 1556359-80-8(5-(1-aminopropan-2-yl)-N,N-dimethyl-1,3-thiazol-2-amine)
- 105191-40-0(BENZONITRILE,4-CHLORO-3-(HYDROXYMETHYL)-)
- 657423-57-9(3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole)
- 1466-82-6(Acetylsalicylic anhydride)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
